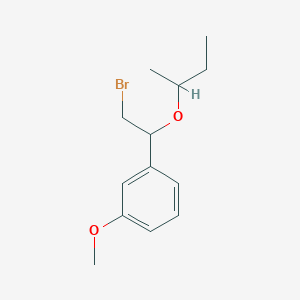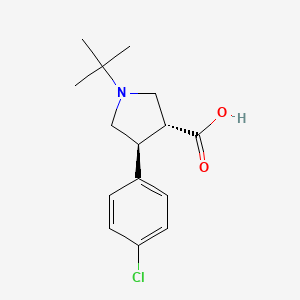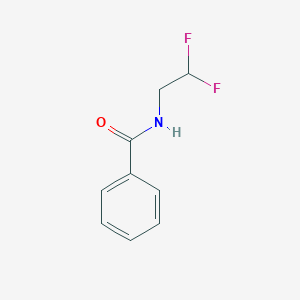
N-(2,2-Difluoroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Difluoroethyl)benzamide: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group attached to a 2,2-difluoroethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing benzamide derivatives, including N-(2,2-Difluoroethyl)benzamide, involves the direct condensation of benzoic acids with amines.
Starting from N-(2,2-Difluoroethyl)prop-2-en-1-amine: Another method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH₂-E, followed by deallylation to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(2,2-Difluoroethyl)benzamide can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzamide group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
Biology and Medicine: The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development .
Mecanismo De Acción
The mechanism of action of N-(2,2-Difluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides, including this compound, have been found to inhibit NF-κB activation and induce apoptosis through separate mechanisms. This dual action makes them potential candidates for anti-inflammatory and anti-cancer therapies .
Comparación Con Compuestos Similares
Benzamide: The parent compound, benzamide, shares the benzamide group but lacks the difluoroethyl moiety.
N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide: Another related compound with different substituents that exhibit distinct biological activities.
Uniqueness: N-(2,2-Difluoroethyl)benzamide is unique due to the presence of the 2,2-difluoroethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other benzamide derivatives .
Propiedades
Fórmula molecular |
C9H9F2NO |
|---|---|
Peso molecular |
185.17 g/mol |
Nombre IUPAC |
N-(2,2-difluoroethyl)benzamide |
InChI |
InChI=1S/C9H9F2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |
Clave InChI |
OQMUTEILBLNZDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


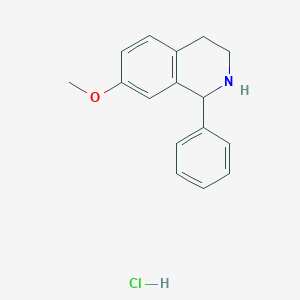
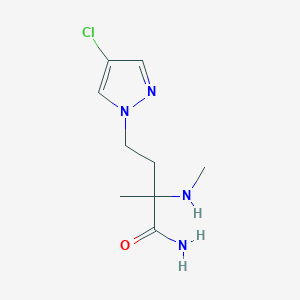
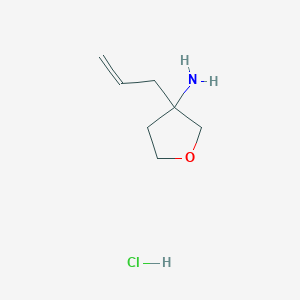
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
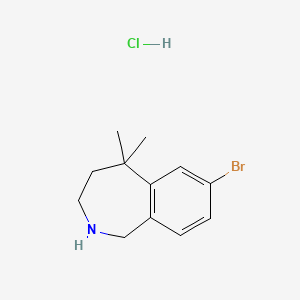
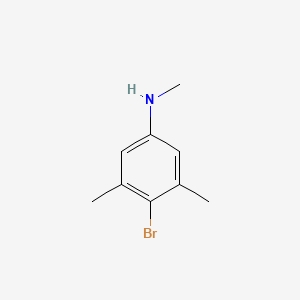
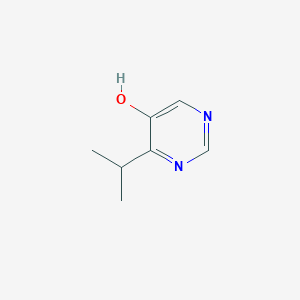
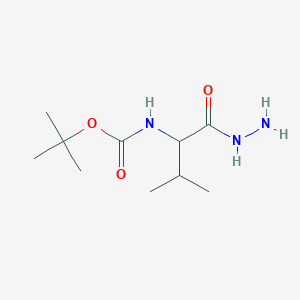
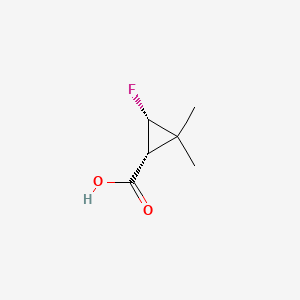
![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
